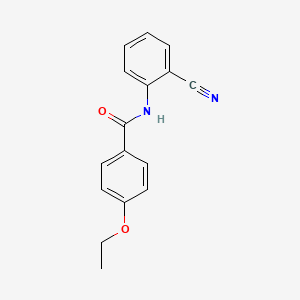

N-(2-cyanophenyl)-4-ethoxybenzamide

描述

N-(2-cyanophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl moiety. The ethoxy group enhances solubility and bioavailability, while the ortho-cyano substituent may influence steric and electronic interactions with biological targets .

属性

IUPAC Name |

N-(2-cyanophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-14-9-7-12(8-10-14)16(19)18-15-6-4-3-5-13(15)11-17/h3-10H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCMKEDQZLZCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355384 | |

| Record name | N-(2-cyanophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333442-31-2 | |

| Record name | N-(2-cyanophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-ethoxybenzamide typically involves the reaction of 2-cyanobenzoic acid with 4-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of N-(2-cyanophenyl)-4-ethoxybenzamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .

化学反应分析

Types of Reactions: N-(2-cyanophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

N-(2-cyanophenyl)-4-ethoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

作用机制

The mechanism of action of N-(2-cyanophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Substituent Effects on Molecular Properties

The table below compares N-(2-cyanophenyl)-4-ethoxybenzamide with key analogs:

Key Observations :

- Ethoxy Group : Consistently improves solubility across analogs (e.g., 4-ethoxybenzamide derivatives ).

- Substituent Position: Para-cyano (4-cyanophenyl) allows unhindered target binding, while ortho-cyano (2-cyanophenyl) may introduce steric effects .

- Electron-Withdrawing Groups: Cyano (CN) and chloro (Cl) enhance binding affinity but may reduce metabolic stability compared to alkyl groups .

Enzyme and Receptor Interactions

- N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide : The chloro and cyano groups synergistically increase binding specificity to enzymes like carbonic anhydrase, with the ethoxy group improving membrane permeability.

- N-(4-cyanophenyl)-4-ethoxybenzamide : Exhibits higher inhibitory activity against tyrosine kinases compared to methoxy analogs, attributed to the ethoxy group’s optimal hydrophobicity.

- N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide : The triazole moiety enables hydrogen bonding, enhancing interactions with receptors. This contrasts with the target compound, which lacks such polar groups.

Bioavailability and Solubility

- Ethoxy-substituted benzamides generally show superior solubility in aqueous media compared to methoxy or acetyl derivatives .

- Ortho-substituents (e.g., 2-cyano) may reduce oral bioavailability due to steric hindrance of absorption pathways .

Unique Features of N-(2-cyanophenyl)-4-ethoxybenzamide

- Ortho-Substituent Effects: The 2-cyano group may confer selectivity for targets with sterically tolerant binding pockets, distinguishing it from para-substituted analogs .

生物活性

N-(2-Cyanophenyl)-4-ethoxybenzamide is a compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

N-(2-Cyanophenyl)-4-ethoxybenzamide belongs to the class of benzamide derivatives, which are known for their diverse pharmacological activities. The compound features a cyanophenyl group and an ethoxy substituent on the benzamide core, contributing to its unique biological properties.

Research indicates that N-(2-cyanophenyl)-4-ethoxybenzamide exhibits its biological activity primarily through:

- Inhibition of Enzymes : Similar compounds have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Anticancer Activity : Studies have shown that benzamide derivatives can induce apoptosis in cancer cells, enhancing their potential as anticancer agents. The mechanism often involves the downregulation of key proteins involved in cell survival pathways .

Antitumor Effects

A case study involving related benzamide derivatives demonstrated significant antitumor effects. For example, compounds structurally similar to N-(2-cyanophenyl)-4-ethoxybenzamide were shown to inhibit cancer cell growth in vitro. The efficacy was measured through various assays, including:

- Cell Viability Assays : These assays assess the ability of compounds to reduce the viability of cancer cells.

- Apoptosis Assays : Flow cytometry was used to evaluate the induction of apoptosis in treated cells.

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzamide Derivative A | 5.0 | DHFR Inhibition | |

| Benzamide Derivative B | 3.5 | Apoptosis Induction |

Case Studies

- Study on Dihydrofolate Reductase Inhibition : A study revealed that N-(2-cyanophenyl)-4-ethoxybenzamide could potentially inhibit DHFR, leading to decreased levels of NADPH and destabilization of DHFR protein .

- Anticancer Activity Assessment : Another investigation highlighted that related compounds led to significant reductions in tumor size in xenograft models, showcasing their potential as effective therapeutic agents against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。